![molecular formula C19H21BF2O3 B598611 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester CAS No. 1204580-70-0](/img/structure/B598611.png)
2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester
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Description
“2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations, where the valuable boron moiety remains in the product .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling is the most important application of organoboron compounds like "2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester" . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Hydrolysis Studies
Phenylboronic pinacol esters, including this compound, have been studied for their susceptibility to hydrolysis at physiological pH . This is important when considering these boronic pinacol esters for pharmacological purposes .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Suzuki–Miyaura Coupling
This compound can be used as a substrate in the Suzuki–Miyaura coupling of various aryl iodides . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
Preparation of Organic Semiconductors
2,6-Difluorophenylboronic acid, a related compound, can be used to prepare 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors .
Synthesis of Substituted Isoindolines
3-(Benzyloxy)phenylboronic acid, another related compound, can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
properties
IUPAC Name |
2-(2,3-difluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHWIASKEBANNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656775 |
Source
|
Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Benzyloxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1204580-70-0 |
Source
|
Record name | 2-[2,3-Difluoro-6-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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